Cas no 214822-96-5 (Methyl 4-Fluoro-3-hydroxybenzoate)
Methyl 4-Fluoro-3-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-fluoro-3-hydroxybenzoate
- 4-Fluoro-3-hydroxy-benzoic acid methyl ester
- 4-Fluoro-3-hydroxybenzoic Acid Methyl Ester
- 4-Fluoro-5-hydroxybenzoic acid methyl ester
- Benzoic acid, 4-fluoro-3-hydroxy-, methyl ester
- PubChem3567
- Methyl4-Fluoro-3-hydroxybenzoate
- CUGWNEOTLGLGDG-UHFFFAOYSA-N
- PC5221
- SBB067582
- XF10112
- AS01321
- FCH1121584
- methyl 4-fluoranyl-3-oxidanyl-benzoate
- ST094952
- AX81389
- EN300-1178548
- MFCD06797457
- SCHEMBL851097
- SY050875
- FT-0654614
- CS-0188238
- PS-8703
- A815409
- AKOS015914715
- M1919
- DTXSID10475881
- 214822-96-5
- Methyl 4-fluoro-3-hydroxy-benzoate
- Methyl 4-Fluoro-3-hydroxybenzoate
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- MDL: MFCD06797457
- Inchi: 1S/C8H7FO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
- InChI Key: CUGWNEOTLGLGDG-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(=O)OC)=CC=1O
Computed Properties
- Exact Mass: 170.03800
- Monoisotopic Mass: 170.03792224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.5
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: White or cream powder
- Density: 1.309±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 90.0 to 94.0 deg-C
- Boiling Point: 268.9±20.0 ºC (760 Torr),
- Flash Point: 116.4±21.8 ºC,
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
- PSA: 46.53000
- LogP: 1.31790
- Solubility: Insoluble in water
Methyl 4-Fluoro-3-hydroxybenzoate Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
Methyl 4-Fluoro-3-hydroxybenzoate Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Methyl 4-Fluoro-3-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863445-5g |
Methyl 4-Fluoro-3-hydroxybenzoate |
214822-96-5 | ≥98%(GC) | 5g |
¥261.90 | 2022-09-01 | |
| Fluorochem | 216352-5g |
Methyl 4-fluoro-3-hydroxybenzoate |
214822-96-5 | 95% | 5g |
£88.00 | 2022-03-01 | |
| Fluorochem | 216352-25g |
Methyl 4-fluoro-3-hydroxybenzoate |
214822-96-5 | 95% | 25g |
£262.00 | 2022-03-01 | |
| Fluorochem | 216352-100g |
Methyl 4-fluoro-3-hydroxybenzoate |
214822-96-5 | 95% | 100g |
£653.00 | 2022-03-01 | |
| TRC | M321665-10mg |
Methyl 4-Fluoro-3-hydroxybenzoate |
214822-96-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M321665-50mg |
Methyl 4-Fluoro-3-hydroxybenzoate |
214822-96-5 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321665-100mg |
Methyl 4-Fluoro-3-hydroxybenzoate |
214822-96-5 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158794-25G |
Methyl 4-Fluoro-3-hydroxybenzoate |
214822-96-5 | >98.0% | 25g |
¥1140.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158794-5G |
Methyl 4-Fluoro-3-hydroxybenzoate |
214822-96-5 | >98.0% | 5g |
¥344.90 | 2023-09-02 | |
| Apollo Scientific | PC5221-1g |
Methyl 4-fluoro-3-hydroxybenzoate |
214822-96-5 | 1g |
£12.00 | 2023-01-05 |
Methyl 4-Fluoro-3-hydroxybenzoate Production Method
Production Method 1
Methyl 4-Fluoro-3-hydroxybenzoate Raw materials
Methyl 4-Fluoro-3-hydroxybenzoate Preparation Products
Methyl 4-Fluoro-3-hydroxybenzoate Suppliers
Methyl 4-Fluoro-3-hydroxybenzoate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Fluorine containing Building Blocks
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 4-Fluoro-3-hydroxybenzoate
Research Brief on Methyl 4-Fluoro-3-hydroxybenzoate (CAS: 214822-96-5) in Chemical Biology and Pharmaceutical Applications
Methyl 4-Fluoro-3-hydroxybenzoate (CAS: 214822-96-5) is a fluorinated aromatic ester that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications as a building block in drug synthesis and its potential biological activities. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the context of anti-inflammatory, antimicrobial, and anticancer compounds. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and emerging pharmacological roles.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural optimization of Methyl 4-Fluoro-3-hydroxybenzoate derivatives to enhance their binding affinity to cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The study demonstrated that fluorination at the 4-position significantly improved metabolic stability and selectivity, reducing off-target effects compared to non-fluorinated analogs. Molecular docking simulations further validated these findings, suggesting its potential as a scaffold for next-generation anti-inflammatory drugs.
Another pivotal study, featured in Bioorganic & Medicinal Chemistry Letters, focused on the antimicrobial properties of Methyl 4-Fluoro-3-hydroxybenzoate derivatives against multidrug-resistant bacterial strains. The incorporation of this compound into hybrid molecules resulted in enhanced membrane permeability and inhibition of bacterial efflux pumps, addressing a critical challenge in antibiotic development. Notably, derivatives exhibited low cytotoxicity in mammalian cells, underscoring their therapeutic potential.
From a synthetic chemistry perspective, advancements in green chemistry protocols have been applied to the production of Methyl 4-Fluoro-3-hydroxybenzoate. A 2024 ACS Sustainable Chemistry & Engineering report detailed a solvent-free catalytic esterification method using immobilized lipases, achieving >90% yield with minimal environmental impact. This innovation aligns with the pharmaceutical industry's push toward sustainable manufacturing practices.
In oncology research, preliminary data from a 2024 European Journal of Medicinal Chemistry study revealed that Methyl 4-Fluoro-3-hydroxybenzoate-based prodrugs could selectively release cytotoxic agents in tumor microenvironments via pH-sensitive hydrolysis. This targeted delivery mechanism reduced systemic toxicity in murine models, marking a promising stride in precision cancer therapeutics.
Despite these advancements, challenges remain in scaling up synthesis and optimizing pharmacokinetic profiles. Future research directions may include combinatorial chemistry approaches to expand structural diversity and in vivo efficacy studies to validate clinical translatability. Methyl 4-Fluoro-3-hydroxybenzoate continues to exemplify how subtle chemical modifications can unlock significant therapeutic value, solidifying its role as a cornerstone in medicinal chemistry innovation.
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